Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate
CAS No.:
Cat. No.: VC8506108
Molecular Formula: C16H20ClNO4
Molecular Weight: 325.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20ClNO4 |
|---|---|
| Molecular Weight | 325.79 g/mol |
| IUPAC Name | ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C16H20ClNO4/c1-3-22-16(20)11-6-8-18(9-7-11)15(19)13-10-12(17)4-5-14(13)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |
| Standard InChI Key | QUNQUWQPFREBCG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Features
Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate features a piperidine ring substituted at the 4-position with an ethyl carboxylate group and at the 1-position with a 5-chloro-2-methoxybenzoyl moiety . The piperidine ring adopts a chair conformation, while the benzoyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions . The chloro and methoxy substituents on the aromatic ring enhance the compound’s lipophilicity, a critical factor in its pharmacokinetic behavior.
Molecular Formula and Weight
The compound’s molecular formula is C₁₆H₂₀ClNO₄, with a molecular weight of 325.79 g/mol . Its IUPAC name, ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate, reflects the esterification of the piperidine-4-carboxylic acid and the benzoylation at the nitrogen .
Spectroscopic Identifiers
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InChI Key:
QUNQUWQPFREBCG-UHFFFAOYSA-N
These identifiers are critical for database searches and computational modeling studies.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Piperidine Ester Formation: Ethyl piperidine-4-carboxylate is prepared via esterification of piperidine-4-carboxylic acid using ethanol under acidic conditions.
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Benzoylation: The piperidine nitrogen is acylated with 5-chloro-2-methoxybenzoyl chloride in the presence of a base like triethylamine.
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Purification: The crude product is purified via column chromatography or recrystallization.
Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while maintaining yields above 85%.
Optimization Techniques
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Solvent Selection: Dimethyl sulfoxide (DMSO) enhances reaction rates due to its high polarity, while ethanol is preferred for greener chemistry.
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Catalysts: Palladium on carbon (Pd/C) facilitates hydrogenation steps in precursor synthesis.
Analytical Characterization
Chromatographic Methods
| Parameter | Value/Technique |
|---|---|
| HPLC Purity | >98% (C18 column, acetonitrile/water) |
| Retention Time | 12.4 min (UV detection at 254 nm) |
Spectroscopic Analysis
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NMR:
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.15 (q, 2H, CH₂CH₃).
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¹³C NMR: 170.2 ppm (ester carbonyl), 165.8 ppm (amide carbonyl).
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Mass Spectrometry: ESI-MS m/z 326.78 [M+H]⁺.
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